molecular formula C10H15NO3 B054288 Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 112574-77-3

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B054288
M. Wt: 197.23 g/mol
InChI Key: WXEMSGQRTGSYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as MOA-2, is a bicyclic lactam compound that has gained significant attention in recent years due to its potential as a therapeutic agent. MOA-2 has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The exact mechanism of action of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is not fully understood. However, studies have suggested that Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to inhibit the activity of viral proteases, which are essential for viral replication. In addition, Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.

Biochemical And Physiological Effects

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is its broad-spectrum activity against cancer, viruses, and bacteria. This makes it a promising candidate for the development of new therapeutics. However, one limitation of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate is its potential toxicity. In vitro studies have shown that Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate can cause cell death in normal cells as well as cancer cells. Therefore, further studies are needed to determine the optimal dose and safety profile of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate.

Future Directions

There are several future directions for the study of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate. One area of research is the development of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the molecular targets of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, which may provide insights into its mechanism of action. In addition, further studies are needed to determine the in vivo efficacy of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate and its potential as a therapeutic agent.

Synthesis Methods

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate can be synthesized using a variety of methods, including the reaction of 8-azabicyclo[3.2.1]octan-3-one with methyl chloroformate in the presence of a base. Another method involves the reaction of 8-azabicyclo[3.2.1]oct-6-ene-3,5-dione with methylamine in the presence of a reducing agent. The purity of Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has been extensively studied for its potential as a therapeutic agent. In vitro studies have shown that Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate exhibits antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to exhibit antiviral activity against several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). In addition, Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEMSGQRTGSYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(=O)C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957545
Record name 2-(Carbomethoxy)-3-tropinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

CAS RN

36127-17-0
Record name 2-(Carbomethoxy)-3-tropinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36127-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 36127-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Carbomethoxy)-3-tropinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.